
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is an organic compound that belongs to the class of aromatic thioamides This compound is characterized by the presence of a benzene ring substituted with a 2-methylpropoxy group and two thioamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide typically involves the reaction of 4-(2-methylpropoxy)-1,3-benzenedicarbonitrile with hydrogen sulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to sulfonamides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Nitro or halogenated derivatives of the original compound
科学的研究の応用
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell growth and apoptosis, contributing to its biological effects .
類似化合物との比較
Similar Compounds
4-(2-Methylpropoxy)-1,3-benzenedicarbonitrile: Similar structure but with nitrile groups instead of thioamides.
4-(2-Methylpropoxy)-1,3-benzenedicarboxylic acid: Contains carboxylic acid groups instead of thioamides.
4-(2-Methylpropoxy)-1,3-benzenedicarboxamide: Features amide groups in place of thioamides.
Uniqueness
4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The thioamide functionality allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-(2-methylpropoxy)benzene-1,3-dicarbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2/c1-7(2)6-15-10-4-3-8(11(13)16)5-9(10)12(14)17/h3-5,7H,6H2,1-2H3,(H2,13,16)(H2,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSLBTBUAGKOJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243868 |
Source


|
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330632-46-6 |
Source


|
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330632-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropoxy)-1,3-benzenedicarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-1,2,4-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B568713.png)
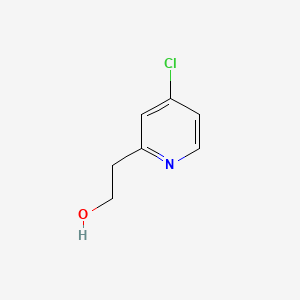
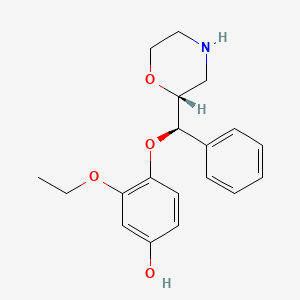
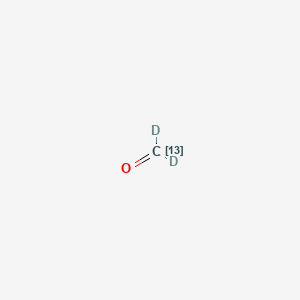

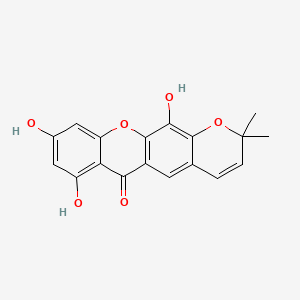

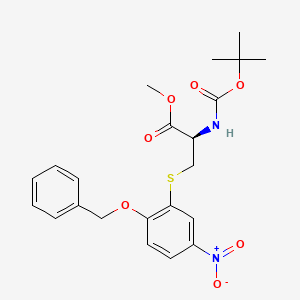
![8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine](/img/structure/B568731.png)
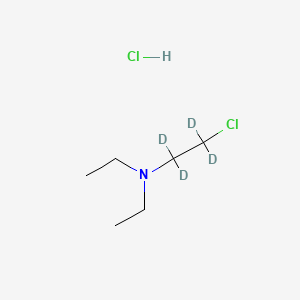
![(3S,6R)-6-[(2R,5R)-2-carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568734.png)
